Hdac6-IN-38 is a selective inhibitor of histone deacetylase 6, a member of the histone deacetylase family involved in the regulation of various cellular processes, including gene expression, cell migration, and protein degradation. The compound is designed to target the active site of histone deacetylase 6, disrupting its enzymatic activity and thereby influencing cellular functions associated with acetylation status.
Hdac6-IN-38 is synthesized through a series of chemical reactions involving specific organic compounds and reagents. The design and synthesis of this compound are based on structural insights from existing histone deacetylase inhibitors and the need for selective targeting of histone deacetylase 6.
Hdac6-IN-38 falls under the category of histone deacetylase inhibitors (HDACIs), specifically targeting HDAC6. These compounds can be classified based on their structural characteristics, which include a cap group, a linker, and a zinc-binding group.
The synthesis of Hdac6-IN-38 involves multiple steps, starting with the preparation of a core scaffold followed by functional group modifications. A notable synthetic route includes the Ugi four-component reaction, which allows for the rapid assembly of diverse peptoid-based compounds.
Hdac6-IN-38 features a complex molecular structure that includes:
The structural analysis reveals that the active site of HDAC6 is characterized by a narrow hydrophobic cavity approximately 11 Å long and 3.14 Å in diameter. This spatial configuration is essential for selective binding and inhibition by Hdac6-IN-38 .
Hdac6-IN-38 undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions (temperature, pH, solvent) are optimized to achieve desired transformations.
Hdac6-IN-38 inhibits the deacetylase activity of histone deacetylase 6 by binding to its active site. This inhibition disrupts the normal deacetylation processes affecting non-histone proteins such as α-tubulin and heat shock protein 90. As a result, cellular functions related to protein stability, degradation, and stress responses are altered .
Relevant data regarding these properties can be obtained from experimental studies during compound characterization .
Hdac6-IN-38 has significant scientific applications across various fields:
HDAC6’s tandem catalytic domains (CD1 and CD2) exhibit distinct substrate preferences governed by structural variations. CD2 demonstrates broad substrate tolerance, efficiently hydrolyzing acetylated lysines in internal peptide sequences (e.g., X-K(Ac)-X and X-K(Ac)-Pro-X) and C-terminal residues (e.g., X-K(Ac)-CO₂⁻). Its active site cleft accommodates diverse residues flanking the acetyllysine, reflected in catalytic efficiencies (kcat/KM) varying by only 3–4-fold across substrates [1]. In contrast, CD1 displays stringent specificity for C-terminal acetyllysine motifs (kcat/KM ~1,000 M⁻¹s⁻¹ for substrates like Ac-AMC-K(Ac)-CO₂⁻). This constraint arises from a "gatekeeper" residue (K330 in zebrafish CD1; equivalent to K330 in human orthologs), which forms electrostatic interactions with the substrate’s free α-carboxylate group. Mutagenesis studies (K330L) partially relax this specificity but confirm K330’s role in sterically excluding internal acetyllysines [1] [7].
Table 1: Substrate Specificity of HDAC6 Catalytic Domains
| Substrate Type | CD1 Activity | CD2 Activity | Key Structural Determinants |
|---|---|---|---|
| X-K(Ac)-CO₂⁻ | High (kcat/KM ~1000 M⁻¹s⁻¹) | High | CD1: K330 gatekeeper; CD2: Open L1/L2 loops |
| X-K(Ac)-Pro-X | Negligible | High | CD1: Restricted L2 pocket; CD2: Proline recognition |
| X-K(Ac)-X (internal) | Low/Weak | Broad tolerance | CD1: Narrow hydrophobic tunnel; CD2: Flexible L1 loop |
Both CD1 and CD2 feature a catalytic Zn²⁺ ion essential for polarizing the acetyllysine carbonyl during hydrolysis. However, inhibitor-bound crystal structures reveal domain-specific Zn²⁺ coordination geometries. In CD2, hydroxamate inhibitors (e.g., trichostatin A, belinostat) adopt canonical bidentate chelation, with Zn²⁺ coordinated by two oxygen atoms of the hydroxamate group. Unexpectedly, certain HDAC6-selective inhibitors (e.g., N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide) induce an alternative monodentate coordination in CD2, facilitated by flexibility in the L1/L2 loops adjacent to the active site. This plasticity enables distinct pharmacophore engagement. CD1 exhibits reduced Zn²⁺ coordination flexibility due to a wider active site rim and rigid positioning of conserved residues (e.g., H194, D258 in zebrafish CD1), limiting inhibitor-binding modes [1] [7].
Table 2: Zinc Coordination Dynamics in HDAC6 Domains
| Feature | CD1 | CD2 | Functional Implication |
|---|---|---|---|
| Conserved Zn²⁺ Ligands | H255, D257, D259 (Human) | H651, D653, D655 (Human) | Maintains core hydrolytic mechanism |
| Loop Flexibility | Low (rigid L1/L2 loops) | High (dynamic L1/L2 loops) | CD2 accommodates alternative inhibitor coordination |
| Inhibitor Coordination | Classical bidentate | Bidentate or monodentate | Enables isoform-selective inhibitor design |
The C-terminal ZnF-UBP domain of HDAC6 (residues 1089–1215) recognizes unanchored ubiquitin chains via a compact β-sheet/α-helical structure stabilized by three zinc ions. Key residues (R1155 and Y1156) undergo conformational shifts to "clamp" the ubiquitin C-terminal diglycine motif into an aromatic pocket. This binding recruits polyubiquitinated misfolded proteins to aggresomes—cytoplasmic inclusion bodies processed via autophagy. Crucially, ZnF-UBP operates independently of catalytic activity; inhibitors like HDAC6-IN-38 that target CD1/CD2 leave this domain functional. This allows simultaneous inhibition of deacetylase activity and exploitation of ubiquitin binding for targeted protein degradation strategies (e.g., PROTACs) [4] [6].
HDAC6 is predominantly cytoplasmic due to three regulatory elements:
HDAC6-IN-38’s design leverages cytoplasmic confinement—its inability to penetrate nuclei minimizes off-target epigenetic effects, enhancing selectivity for cytoplasmic processes like aggresome clearance and microtubule dynamics [6] [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1